

Spectroscopic Data of 2-Chloro-5-iodoanisole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Chloro-5-iodoanisole*

Cat. No.: *B063071*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-Chloro-5-iodoanisole**, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information herein is intended to serve as a valuable reference for the identification and characterization of **2-Chloro-5-iodoanisole**.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Chloro-5-iodoanisole**.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.65	d	1H	H-6
~7.50	dd	1H	H-4
~6.75	d	1H	H-3
~3.90	s	3H	-OCH ₃

Note: The predicted chemical shifts and coupling constants are estimations and may vary from experimental values.

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ = 77.16 ppm)

Chemical Shift (δ , ppm)	Carbon Assignment
~156.0	C-1
~114.0	C-2
~140.0	C-3
~130.0	C-4
~90.0	C-5
~135.0	C-6
~56.5	-OCH ₃

Note: These chemical shifts are predicted based on additive models and data from similar structures.

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch (-OCH ₃)
1580-1450	Strong, Multiple Bands	Aromatic C=C Bending
1250-1200	Strong	Aryl-O Stretch (asymmetric)
1050-1000	Strong	Aryl-O Stretch (symmetric)
850-750	Strong	C-Cl Stretch
~700-500	Medium	C-I Stretch

MS (Mass Spectrometry) Data (Predicted)

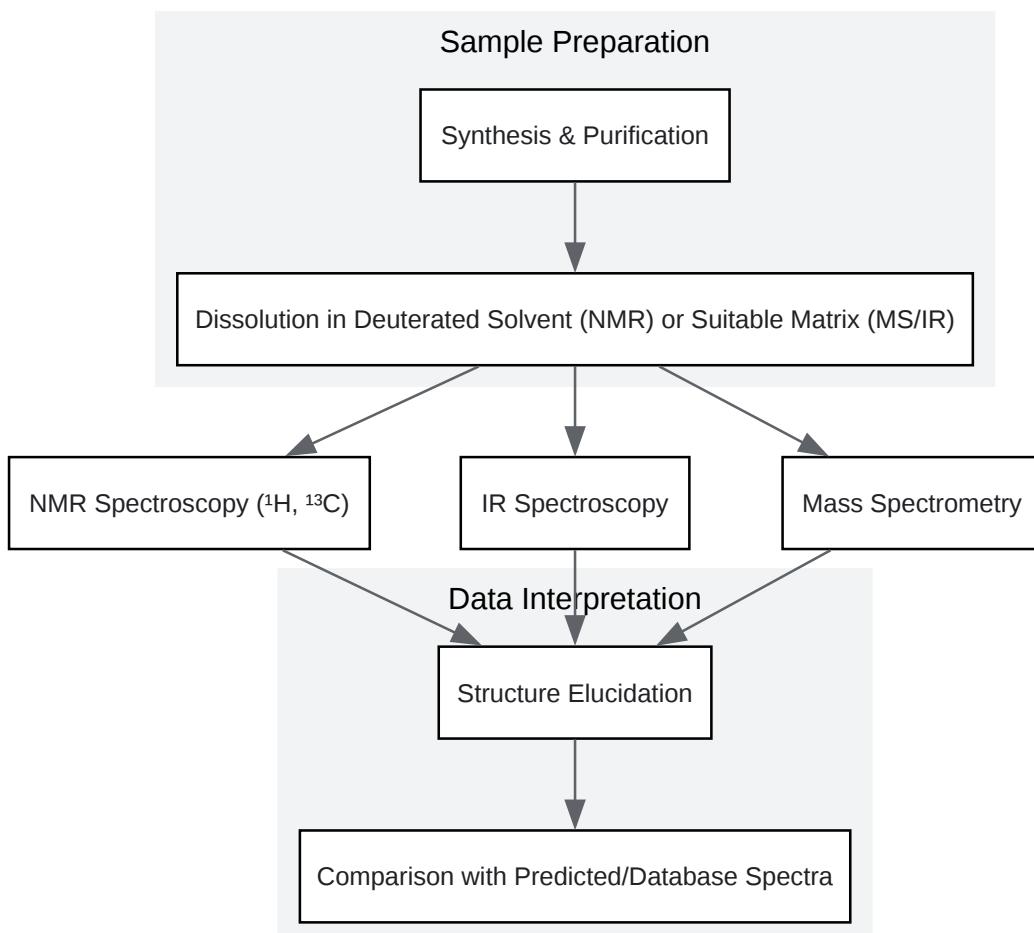
m/z	Relative Intensity (%)	Assignment
268/270	High	[M] ⁺ (Molecular Ion, Cl isotope pattern)
253/255	Moderate	[M - CH ₃] ⁺
141/143	Moderate	[M - I] ⁺
126	Moderate	[M - I - CH ₃] ⁺
98	Moderate	[C ₆ H ₃ O] ⁺

Note: The mass spectrum is expected to show a characteristic M/M+2 isotopic pattern for the molecular ion due to the presence of chlorine.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an unknown organic compound like **2-Chloro-5-iodoanisole**.

General Spectroscopic Analysis Workflow

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Caption: General workflow for spectroscopic analysis of a chemical compound.

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR, IR, and MS spectra for a solid organic compound such as **2-Chloro-5-iodoanisole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the solid sample for ^1H NMR and 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial. The solvent should be chosen based on the sample's solubility and its own NMR signals not interfering with the sample's signals.
 - Once fully dissolved, transfer the solution into a clean, standard 5 mm NMR tube using a Pasteur pipette. To ensure homogeneity, it is advisable to filter the solution through a small plug of glass wool in the pipette.
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay). For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
 - Place a small amount of the solid sample directly onto the ATR crystal.

- Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and atmosphere.
 - Collect the sample spectrum. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
 - Process the spectrum by performing a background subtraction.

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (typically in the low $\mu\text{g/mL}$ to ng/mL range) in a volatile solvent such as methanol, acetonitrile, or dichloromethane.
 - The choice of solvent will depend on the ionization technique used.
- Data Acquisition (using Electrospray Ionization - ESI as an example):
 - Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
 - Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
 - As the solvent evaporates, the analyte molecules become charged ions in the gas phase.
 - These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of ions at each m/z value, generating the mass spectrum. For compounds containing chlorine, the isotopic pattern (M and $M+2$ peaks in a roughly 3:1 ratio) should be observed.[1]

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References

- 1. CASPRE [caspre.ca]
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Phone: (601) 213-4426
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